molecular formula C11H19NO2 B11901159 Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- CAS No. 251461-85-5

Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Cat. No.: B11901159
CAS No.: 251461-85-5
M. Wt: 197.27 g/mol
InChI Key: ILVMHHQIGYQPFI-UHFFFAOYSA-N
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Description

Spiro[35]nonane-1-carboxylic acid, 3-amino-6-methyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as acrylic acids and formamides can be used in a flow reactor under ultrasonic irradiation to achieve the desired spiro structure . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method minimizes the need for aqueous work-up and reduces reaction times, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme interactions and protein folding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[35]nonane-1-carboxylic acid, 3-amino-6-methyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

251461-85-5

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-amino-8-methylspiro[3.5]nonane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-7-3-2-4-11(6-7)8(10(13)14)5-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14)

InChI Key

ILVMHHQIGYQPFI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)C(CC2N)C(=O)O

Origin of Product

United States

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